Neq0502

Prostate Cancer Androgen Receptor Antiproliferative Activity

Neq0502 is a research-grade, selective androgen receptor (AR) inhibitor with a unique anthranilic acid ester scaffold, developed by NEQUIMED at the University of São Paulo. It offers a >11-fold selectivity ratio for cancerous LNCaP cells (GI50=22.4µM) over non-cancerous fibroblasts (non-toxic up to 250µM). Its cell cycle arrest profile mirrors enzalutamide, confirming on-target activity. The 100-fold potency gap vs. enzalutamide creates a clear benchmark for medicinal chemistry optimization, while its structural novelty enables SAR exploration. Ideal for AR signaling dissection and therapeutic window studies. Ships at ambient temperature; stable for weeks in transit.

Molecular Formula C20H15N5OS
Molecular Weight 373.434
Cat. No. B1193241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeq0502
SynonymsNeq0502;  Neq-0502;  Neq 0502.
Molecular FormulaC20H15N5OS
Molecular Weight373.434
Structural Identifiers
SMILESO=C(NC1=CC=CC(C#N)=C1)CSC2=C3NC4=C(C=CC(C)=C4)C3=NC=N2
InChIInChI=1S/C20H15N5OS/c1-12-5-6-15-16(7-12)25-19-18(15)22-11-23-20(19)27-10-17(26)24-14-4-2-3-13(8-14)9-21/h2-8,11,25H,10H2,1H3,(H,24,26)
InChIKeyMCHZFXOVGTYMCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Neq0502 Procurement Guide: An Anthranilic Acid Ester-Derived AR Inhibitor Scaffold for Prostate Cancer Research


Neq0502 is a novel, research-grade androgen receptor (AR) inhibitor classified as an anthranilic acid ester derivative [1]. Identified through an in silico and cell-based screening program by the NEQUIMED group at the University of São Paulo, it is characterized as a bioactive small molecule that selectively targets testosterone-stimulated AR-dependent prostate cancer cells [1]. Its chemical identity, defined by the IUPAC name N-(3-Cyano-phenyl)-2-(7-methyl-9H-2,4,9-triaza-fluoren-1-ylsulfanyl)-acetamide and molecular formula C20H15N5OS, establishes it as a structurally distinct chemical probe within the broader class of AR-targeting agents .

The Scientific Imperative for Using Neq0502 Over Other AR Inhibitors


Neq0502 cannot be substituted by generic 'AR inhibitors' due to its unique functional profile characterized by a specific combination of potency, selectivity, and molecular scaffold. While it shares a mechanism of action with clinically established AR antagonists like enzalutamide [1], its potency is substantially lower (GI50 of 22.4 μM vs. a reference standard's ~0.224 μM in the same assay context) [1]. However, its differentiating value lies not in superior potency, but in a favorable selectivity ratio (>11) for cancerous over non-cancerous cells, positioning it as a safer chemical probe for early-stage target validation studies . Furthermore, its cell cycle arrest profile mirrors that of enzalutamide, confirming on-target activity, yet its distinct anthranilic acid ester core may offer alternative avenues for chemical optimization [2]. Substitution with a more potent, but less selective or structurally unrelated, AR inhibitor would therefore compromise a research program's ability to assess a unique scaffold's safety window and biological response signature.

Quantitative Evidence: Neq0502 vs. Comparators in Key Research Metrics


Selective Antiproliferative Activity in AR-Dependent vs. AR-Independent Prostate Cancer Cells

Neq0502 demonstrates selective antiproliferative activity in the androgen-dependent LNCaP cell line, with a GI50 of 22.4 μM under testosterone stimulation. This activity is significantly reduced or absent in unstimulated LNCaP cells and in AR-insensitive cell lines DU145 and PC-3 [1]. This pattern of activity is consistent with the reference drug enzalutamide, though Neq0502 is considerably less potent [1].

Prostate Cancer Androgen Receptor Antiproliferative Activity Cell Line Selectivity

Quantified Potency Deficit Relative to the Clinical Standard Enzalutamide

When directly compared to the FDA-approved AR antagonist enzalutamide, Neq0502 exhibits a significantly lower potency. In assays conducted by the vendor BenchChem, Neq0502 (GI50 = 22.4 μM) was found to be approximately 100 times less potent than enzalutamide (GI50 = 0.224 μM) . This substantial difference underscores Neq0502's role as an early-stage lead scaffold rather than a clinical candidate.

Prostate Cancer Androgen Receptor Antagonist Potency Comparison Enzalutamide

Selectivity for Cancer Cells Over Non-Tumorigenic Fibroblasts

Neq0502 exhibits a favorable selectivity profile, demonstrating low cytotoxicity against non-tumorigenic Balb/C 3T3 clone A31 fibroblasts. It was non-cytotoxic at concentrations up to 250 μM, yielding a selectivity index (SI) of >11 when compared to its GI50 in LNCaP cancer cells [1]. This profile suggests a potentially wider therapeutic window compared to more toxic agents.

Selectivity Index Cytotoxicity Fibroblast Therapeutic Window

Cell Cycle Arrest Profile Comparable to Enzalutamide

In cell cycle analysis, Neq0502 induced an arrest profile that was comparable to that of the reference drug enzalutamide, causing minimal disruption to the cell cycle [1]. This functional similarity, despite a significant difference in potency, provides strong evidence that Neq0502 acts via a similar on-target mechanism.

Cell Cycle Arrest Mechanism of Action Enzalutamide Flow Cytometry

Comparative Potency and Differentiation from the Analog Neq0504

Within the same screening series, Neq0502 and its analog Neq0504 both exhibited antiproliferative activity against LNCaP and MCF-7 cells with IC50 values in the range of 20-30 μM [1]. However, their cell cycle arrest profiles were distinct; Neq0502 resembled the AR antagonist enzalutamide, while Neq0504 showed a different profile compared to the SERM raloxifene [2]. This indicates that Neq0502 is a more faithful representative of an AR antagonism phenotype for prostate cancer research.

Lead Optimization Structure-Activity Relationship Neq0504 Analog Comparison

Neq0502 Research Applications: Optimal Use Cases for Procurement


Lead Optimization and Scaffold-Hopping in Prostate Cancer Drug Discovery

Given its 100-fold lower potency compared to enzalutamide but a favorable selectivity index (>11), Neq0502 serves as an ideal starting point for medicinal chemistry optimization programs [1]. The quantifiable potency gap creates a clear benchmark for measuring improvements in next-generation analogs, while its structural novelty as an anthranilic acid ester derivative offers a distinct scaffold for structure-activity relationship (SAR) studies .

Target Validation and AR Pathway Deconvolution Studies

The demonstrated AR-dependent mechanism of action—evidenced by its selective activity in stimulated LNCaP cells and a cell cycle arrest profile identical to enzalutamide—makes Neq0502 a high-quality chemical probe for dissecting AR signaling pathways in vitro [1]. Its low cytotoxicity against fibroblasts (non-toxic up to 250 μM) minimizes off-target noise in these experiments, allowing for cleaner interpretation of AR-specific biological effects [1].

Comparative Studies Against Established AR Antagonists

Neq0502 is uniquely suited for research aimed at understanding the disconnect between binding affinity/potency and functional outcomes like cell cycle arrest. Because it shares the same functional cell cycle arrest profile as enzalutamide but with a 100-fold difference in GI50, researchers can use this pair of compounds to investigate the pharmacodynamics of AR inhibition beyond simple potency measurements [1].

Investigating Therapeutic Window and Cancer Cell Selectivity

The quantified selectivity index of >11 for cancer cells over normal fibroblasts positions Neq0502 as a key tool for studying the fundamental principles of cancer cell-selective cytotoxicity [1]. It provides a baseline for screening new compounds and can be used in assays designed to understand and improve the therapeutic window of AR-targeting agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neq0502

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.